molecular formula C12H21NO3 B13012441 tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13012441
M. Wt: 227.30 g/mol
InChI Key: ITSSYHMMJUHDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxymethyl group, and an azabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves a multi-step process. One common approach is the cycloaddition reaction, where a suitable diene and dienophile are reacted under specific conditions to form the bicyclic core. The hydroxymethyl and tert-butyl ester groups are then introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[410]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure can mimic natural substrates, providing insights into enzyme specificity and activity.

Medicine

In medicinal chemistry, tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is explored for its potential as a drug candidate. Its unique structure may offer therapeutic benefits, such as improved bioavailability and target specificity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its bicyclic core can impart rigidity and stability to polymers and other materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The azabicycloheptane core provides a rigid framework that can enhance the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
  • tert-Butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate

Uniqueness

tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to the presence of the hydroxymethyl group, which provides additional functionalization opportunities. This distinguishes it from other similar compounds, which may lack this functional group and therefore have different reactivity and applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8-6-9(8)10(13)7-14/h8-10,14H,4-7H2,1-3H3

InChI Key

ITSSYHMMJUHDDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2C1CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.